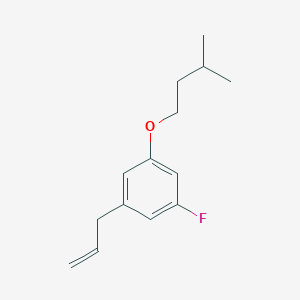

1-Allyl-3-fluoro-5-(isopentyloxy)benzene

Description

1-Allyl-3-fluoro-5-(isopentyloxy)benzene is a substituted benzene derivative featuring three key functional groups:

- Allyl group (–CH₂CH=CH₂) at position 1.

- Fluoro group (–F) at position 2.

- Isopentyloxy group (–O–CH₂CH₂CH(CH₃)₂) at position 3.

This compound is structurally tailored for applications in pharmaceutical intermediates or organic synthesis, where fluorine and alkoxy substituents often modulate electronic properties and bioavailability . For example, the synthesis of (3-(benzyloxy)-5-fluorohex-5-en-1-yl)benzene () highlights the use of fluorinated intermediates and controlled heating, which may parallel strategies for synthesizing the target compound .

Properties

IUPAC Name |

1-fluoro-3-(3-methylbutoxy)-5-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-4-5-12-8-13(15)10-14(9-12)16-7-6-11(2)3/h4,8-11H,1,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWXCZZVUPOYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC(=CC(=C1)CC=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-fluoro-5-(isopentyloxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol, allyl bromide, and isopentyl alcohol.

Etherification: The first step involves the etherification of 3-fluorophenol with isopentyl alcohol in the presence of a strong base like potassium carbonate to form 3-fluoro-5-(isopentyloxy)phenol.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-fluoro-5-(isopentyloxy)benzene can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The fluoro substituent can be reduced under specific conditions to yield a defluorinated product.

Substitution: The fluoro substituent can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

Major Products:

Epoxide: From oxidation of the allyl group.

Aldehyde: From further oxidation of the epoxide.

Defluorinated Benzene: From reduction of the fluoro substituent.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-Allyl-3-fluoro-5-(isopentyloxy)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Allyl-3-fluoro-5-(isopentyloxy)benzene involves its interaction with molecular targets through its functional groups. The allyl group can participate in electrophilic addition reactions, while the fluoro substituent can engage in hydrogen bonding and dipole-dipole interactions. The isopentyloxy group provides hydrophobic interactions, contributing to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table compares 1-Allyl-3-fluoro-5-(isopentyloxy)benzene with three closely related derivatives (all sourced from ):

| Compound Name | CAS # | Substituent Positions | Alkoxy Group Structure | Fluorine Count |

|---|---|---|---|---|

| This compound | Not provided | 1: Allyl; 3: F; 5: isopentyloxy | Branched (isopentyl) | 1 |

| 5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene | 68873-20-1 | 1: Allyl; 2,3: F; 5: isopentyloxy | Branched (isopentyl) | 2 |

| 5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene | 1443310-76-6 | 1: Allyl; 1,3: F; 2: isopentyloxy | Branched (isopentyl) | 2 |

| 5-Allyl-1,3-difluoro-2-(pentyloxy)benzene | Not provided | 1: Allyl; 1,3: F; 2: pentyloxy | Linear (pentyl) | 2 |

Key Observations:

Positional isomerism (e.g., 1,2-difluoro vs. 1,3-difluoro) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .

Alkoxy Group Variations: Branched vs. Linear Chains: The isopentyloxy group (branched) in the target compound introduces steric hindrance compared to linear pentyloxy groups, which could affect metabolic stability or interaction with enzymes .

Contrast with Broader Compound Classes

- Halogenation Impact : Chlorinated biphenyls () show that halogen position and number critically influence toxicity and environmental persistence—a parallel for fluorine’s role in tuning stability and bioactivity .

- Ester vs. Ether Groups : Benzoate esters () with branched chains (e.g., isopropyl benzoate) exhibit higher volatility than their linear counterparts, suggesting alkoxy branching in the target compound may similarly affect physical properties .

Biological Activity

1-Allyl-3-fluoro-5-(isopentyloxy)benzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its interaction with biological systems, making it a candidate for further investigation in pharmacological applications.

This compound has the following molecular characteristics:

- Molecular Formula : C14H19F1O

- Molecular Weight : Approximately 234.30 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the fluorine atom and the isopentyloxy group may enhance the compound's ability to interact with microbial cell membranes, potentially leading to increased efficacy against various pathogens.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The mechanism of action could involve binding to active sites or altering enzyme conformation, thus affecting substrate availability.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the effects of this compound on various cancer cell lines. The results indicate a dose-dependent response, with significant cytotoxic effects observed at higher concentrations. This suggests potential applicability in cancer therapeutics.

Study 1: Antimicrobial Effects

A study investigated the antimicrobial effects of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound exhibits significant antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

Study 2: Enzyme Interaction

Another research focused on the interaction of this compound with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The study demonstrated that this compound inhibits CYP2D6 activity, leading to altered pharmacokinetics of co-administered drugs.

Study 3: Cytotoxicity in Cancer Cells

In a recent study involving human breast cancer cell lines (MCF-7 and MDA-MB-231), the compound was tested for its cytotoxic effects. The results indicated that at concentrations above 50 µM, there was a significant reduction in cell viability, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 40 |

| MDA-MB-231 | 35 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Interaction with Membrane Proteins : The hydrophobic isopentyloxy group may facilitate membrane penetration, allowing the compound to interact with membrane-bound proteins.

- Enzyme Binding : The fluorine atom may enhance binding affinity to target enzymes through specific interactions.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.